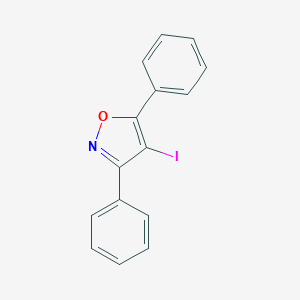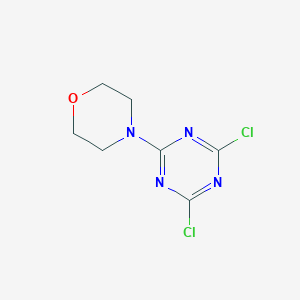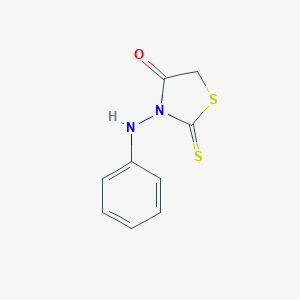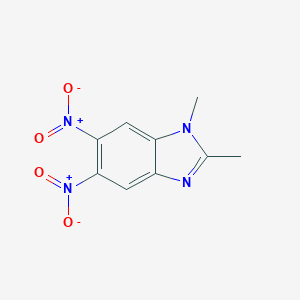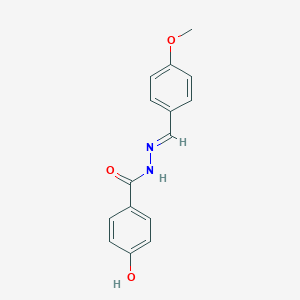
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide (HMB) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzohydrazide and has been synthesized using various methods. HMB has been found to have a mechanism of action that involves the inhibition of certain enzymes, leading to various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of prostaglandins and leukotrienes. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in the production of prostaglandins and leukotrienes.
Biochemical And Physiological Effects
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases.
Advantages And Limitations For Lab Experiments
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has several advantages for laboratory experiments, including its stability, ease of synthesis, and low toxicity. However, 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide also has some limitations, including its low solubility in water and the need for further studies to determine its pharmacokinetic properties.
Future Directions
For the study of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide include the development of analogs with improved pharmacokinetic properties and the investigation of its potential as a therapeutic agent for various diseases.
Synthesis Methods
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide can be synthesized using various methods, including the reaction of 4-hydroxybenzohydrazide with 4-methoxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide as a yellow crystalline solid. Other methods for the synthesis of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide have also been reported in the literature.
Scientific Research Applications
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been studied for its anti-cancer properties, with promising results in preclinical studies. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
CAS RN |
51771-17-6 |
|---|---|
Product Name |
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide |
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-8-2-11(3-9-14)10-16-17-15(19)12-4-6-13(18)7-5-12/h2-10,18H,1H3,(H,17,19)/b16-10+ |
InChI Key |
MGEOFOSJLBJMGP-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





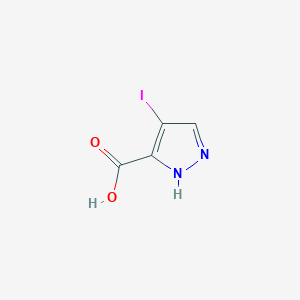
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)

![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)


![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
